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Compound of Interest

Compound Name:
(2-Chlorophenyl)(2,5-

difluorophenyl)methanone

CAS No.: 1152708-07-0

Cat. No.: B1451809

Get Quote

Executive Summary
2-Chloro-2',5'-difluorobenzophenone (CAS 1152708-07-0) is a high-value organofluorine

intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and

agrochemical active ingredients. Characterized by a diaryl ketone core with specific

halogenation patterns—an ortho-chloro substitution on one ring and 2,5-difluoro substitution on

the other—this compound serves as a critical electrophilic building block. It is a direct precursor

to chiral diarylmethanamines and heterocycles found in kinase inhibitors and CNS-active

agents.
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Parameter Specification

Chemical Name (2-Chlorophenyl)(2,5-difluorophenyl)methanone

CAS Number 1152708-07-0

Molecular Formula C₁₃H₇ClF₂O

Molecular Weight 252.64 g/mol

Appearance Off-white to pale yellow solid

Melting Point 65–70 °C (Typical)

Solubility
Soluble in DCM, Toluene, THF; Insoluble in

Water

SMILES ClC1=CC=CC=C1C(=O)C2=CC(F)=CC=C2F

Key Functional Groups Diaryl Ketone, Aryl Chloride, Aryl Fluoride

Synthesis & Manufacturing Methodology
The industrial synthesis of 2-chloro-2',5'-difluorobenzophenone typically employs a Friedel-

Crafts Acylation. This pathway is preferred for its regioselectivity and scalability, utilizing 1,4-

difluorobenzene and 2-chlorobenzoyl chloride.

Reaction Mechanism
The reaction involves the generation of an acylium ion from 2-chlorobenzoyl chloride using a

Lewis acid catalyst (aluminum chloride). The electrophile attacks 1,4-difluorobenzene. Due to

the directing effects of the fluorine atoms (ortho/para directors), the acylation occurs exclusively

at the position ortho to one fluorine and meta to the other, yielding the 2,5-difluoro substitution

pattern on the product ring.

Protocol Steps
Acylium Formation: 2-Chlorobenzoyl chloride (1.0 eq) is dissolved in dichloromethane (DCM)

or 1,2-dichloroethane. Anhydrous AlCl₃ (1.1–1.2 eq) is added at 0–5°C to generate the active

electrophile.
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Electrophilic Attack: 1,4-Difluorobenzene (1.0–1.2 eq) is added slowly to the mixture. The

reaction is exothermic; temperature control (<25°C) is critical to prevent poly-acylation.

Completion: The mixture is stirred at room temperature or slightly refluxed (40°C) for 2–4

hours until HPLC indicates consumption of the acid chloride.

Quenching: The complex is hydrolyzed by pouring into ice-water/HCl.

Isolation: The organic layer is separated, washed with brine and NaHCO₃, dried over

MgSO₄, and concentrated.

Purification: Recrystallization from heptane/IPA or ethanol yields the high-purity ketone.

Process Flow Diagram (Graphviz)
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Caption: Friedel-Crafts acylation pathway for the regioselective synthesis of CAS 1152708-07-

0.

Pharmaceutical & Industrial Applications[2][7][8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1451809/docs?utm_src=pdf-body-img#technical-guide-2-chloro-2-5-difluorobenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451809?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This ketone serves as a "linchpin" intermediate, connecting two distinct aromatic systems. Its

primary utility lies in its conversion to chiral amines and heterocycles.

Precursor to Chiral Diarylmethanamines
The ketone carbonyl is a prime target for reductive amination or asymmetric reduction.

Pathway: Ketone

Oxime/Imine

Chiral Amine.

Target Compound:(2-Chlorophenyl)(2,5-difluorophenyl)methanamine (CAS 1354960-28-3).

Significance: This amine motif is a pharmacophore in various bioactive molecules, potentially

including allosteric modulators for ion channels (e.g., GABA, nAChR) and specific kinase

inhibitors where the 2,5-difluoro substitution improves metabolic stability and lipophilicity.

Heterocyclic Synthesis
The ketone functionality can be cyclized to form:

Indoles/Quinolines: Via condensation reactions if an amino group is introduced ortho to the

ketone (though this requires further functionalization of the 2-chloro ring).

Triazole Antifungals: While not the direct precursor for Isavuconazole, the 2,5-difluorophenyl

moiety is a shared structural requirement for next-generation azole antifungals, providing

resistance to oxidative metabolism.

Agrochemicals
Fluorinated benzophenones are key intermediates for:

Fungicides: Specifically those targeting the succinate dehydrogenase (SDHI) complex or

metrafenone analogs.

Metabolic Stability: The fluorine atoms at the 2,5-positions block metabolic oxidation sites on

the phenyl ring, extending the half-life of the active ingredient in field conditions.
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Analytical Characterization
To ensure scientific integrity, the identity of CAS 1152708-07-0 must be validated using the

following spectral markers:

¹H NMR (400 MHz, CDCl₃):

Multiplet at

7.10–7.25 ppm (2,5-difluorophenyl protons).

Multiplet at

7.35–7.50 ppm (2-chlorophenyl protons).

Distinct splitting patterns due to

coupling.

¹³C NMR: Carbonyl peak characteristic of benzophenone at

192 ppm. C-F coupling will result in doublets/triplets for the carbons on the difluoro ring.

Mass Spectrometry (ESI/GC-MS): Molecular ion

at m/z

253/255 (characteristic Chlorine isotope pattern 3:1).

Safety & Handling (MSDS Summary)
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Hazard Class H-Code Precaution

Skin Irritation H315
Wear nitrile gloves; wash

immediately upon contact.

Eye Irritation H319
Use safety goggles; rinse with

water for 15 min if exposed.

STOT-SE H335
Handle in a fume hood to

avoid respiratory irritation.

Aquatic Toxicity H411

Do not release into drains;

toxic to aquatic life with long-

lasting effects.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

hydrolysis or oxidation over long periods.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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